

# certificate of analysis for 1-(2-phenoxyphenyl)methanamine hydrochloride

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## Compound of Interest

1-(2-

Compound Name: **PHENOXYPHENYL)METHANAMI**  
*NE hydrochloride*

Cat. No.: **B1591273**

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## An Objective Guide to the Analytical Characterization of **1-(2-phenoxyphenyl)methanamine Hydrochloride** and Its Positional Isomers

For researchers, medicinal chemists, and drug development professionals, the quality and characterization of starting materials and intermediates are paramount. **1-(2-phenoxyphenyl)methanamine hydrochloride** (CAS 31963-35-6) is a key building block in the synthesis of novel compounds, particularly those targeting neurological pathways.<sup>[1]</sup> Its utility in investigating receptor interactions and as a scaffold in medicinal chemistry necessitates a comprehensive understanding of its analytical profile.<sup>[1]</sup>

This guide provides an in-depth, objective comparison of **1-(2-phenoxyphenyl)methanamine hydrochloride** (the ortho-isomer) with its positional isomers, 1-(3-phenoxyphenyl)methanamine hydrochloride and 1-(4-phenoxyphenyl)methanamine hydrochloride. We will delve into the critical analytical techniques required to ensure identity, purity, and overall quality, supported by detailed experimental protocols and comparative data. This approach is designed to empower researchers to validate their materials in-house, ensuring the reliability and reproducibility of their scientific findings.

## The Importance of Isomeric Purity in Research

The substitution pattern on the phenyl ring (ortho, meta, or para) dramatically influences a molecule's three-dimensional shape, electronic distribution, and ultimately, its biological activity.

In drug discovery, positional isomers can exhibit vastly different potencies, selectivities, and off-target effects. For instance, structure-activity relationship (SAR) studies on related phenoxyphenyl-methanamine classes have shown that substituent placement is critical for activity at targets like the serotonin transporter (SERT) and other receptors. Therefore, distinguishing between these isomers is not merely an academic exercise but a critical step in validating a chemical probe or synthetic intermediate.

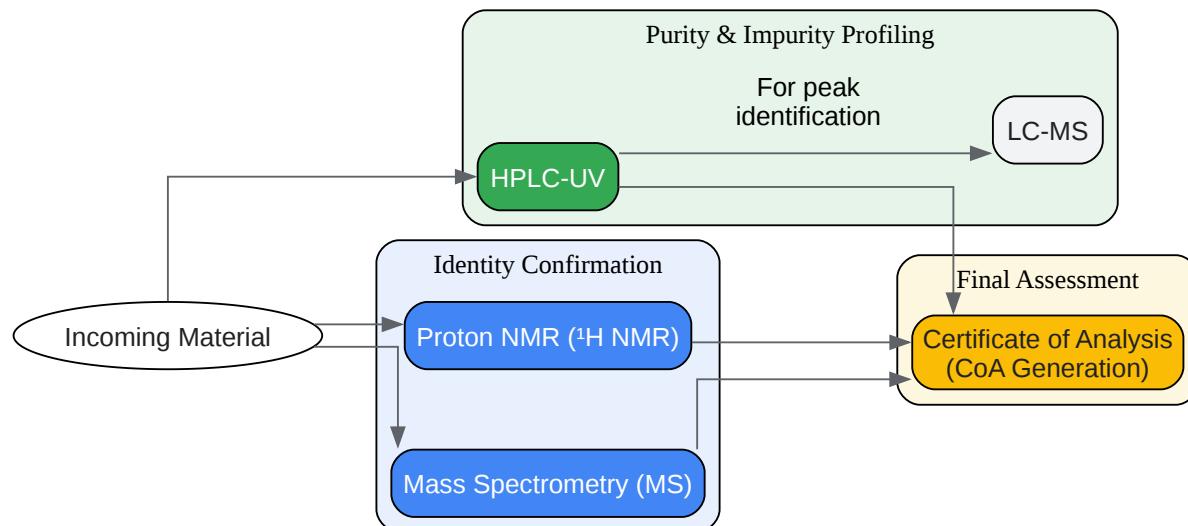
## Comparative Physicochemical Properties

A foundational step in characterization is the determination of basic physical properties. While properties like molecular formula and weight are identical, melting points can sometimes offer a preliminary differentiation, although they should never be used as a sole identifier.

Property	1-(2-phenoxyphenyl)methanamine HCl (ortho)	1-(3-phenoxyphenyl)methanamine HCl (meta)	1-(4-phenoxyphenyl)methanamine HCl (para)
CAS Number	31963-35-6[2]	5446-97-9	169944-04-1[3]
Molecular Formula	C <sub>13</sub> H <sub>14</sub> CINO[2]	C <sub>13</sub> H <sub>14</sub> CINO	C <sub>13</sub> H <sub>14</sub> CINO[3]
Molecular Weight	235.71 g/mol [2]	235.71 g/mol	235.71 g/mol [3]
Appearance	Off-white to white solid	Off-white to white solid	White powder[3]
Melting Point	~220-224 °C	Data not widely published	Data not widely published

## Analytical Workflow for Comprehensive Quality Control

A robust quality control (QC) strategy for a research chemical involves orthogonal analytical methods to confirm both identity and purity. The following workflow ensures a comprehensive evaluation of any incoming batch of **1-(2-phenoxyphenyl)methanamine hydrochloride** or its isomers.



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Caption: Comprehensive QC workflow for 1-(2-phenoxyphenyl)methanamine HCl.

## Identity Confirmation: Distinguishing the Isomers

Confirming the correct isomeric structure is the most critical first step.  $^1\text{H}$  NMR and Mass Spectrometry are the primary tools for this purpose.

### Proton NMR ( $^1\text{H}$ NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy provides a detailed fingerprint of a molecule's structure by probing the chemical environment of hydrogen atoms. The aromatic region of the spectrum (typically 6.8–7.8 ppm) is particularly diagnostic for distinguishing positional isomers.

- Sample Preparation: Accurately weigh 5–10 mg of the amine hydrochloride salt into an NMR tube.
- Solvent Selection: Add ~0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) or deuterium oxide (D<sub>2</sub>O) are common choices for hydrochloride salts.

D<sub>2</sub>O will cause the exchange and disappearance of the -NH<sub>3</sub><sup>+</sup> protons, which can be a useful diagnostic tool.

- Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.
- Data Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

The key distinguishing feature will be the splitting patterns of the protons on the phenoxy-substituted ring.

Isomer	Key Protons & Predicted Pattern	Rationale
Ortho	Complex, overlapping multiplets for all aromatic protons.	The proximity of the two aromatic rings and the aminomethyl group in the ortho position leads to a complex magnetic environment where simple first-order splitting rules do not apply. All aromatic protons will likely appear as a dense series of multiplets.
Meta	A distinct singlet-like or narrow triplet for the proton between the two substituents on the central ring. Other protons will show doublet and triplet patterns.	The proton at the C2 position of the central ring (between the phenoxy and aminomethyl groups) has no adjacent protons, leading to a unique, less coupled signal compared to the other isomers.
Para	Two distinct sets of doublets (an AA'BB' system) for the protons on the central, substituted ring.	Due to the symmetry of the para substitution, the protons ortho to the aminomethyl group are chemically equivalent, as are the protons ortho to the phenoxy group. This results in a much simpler, more symmetrical pattern than the other two isomers. <a href="#">[4]</a>

## Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While all three isomers have the same molecular weight, their fragmentation patterns upon ionization can provide structural clues. Electron ionization (EI) or electrospray ionization (ESI) can be used. ESI is generally softer and will primarily show the molecular ion.

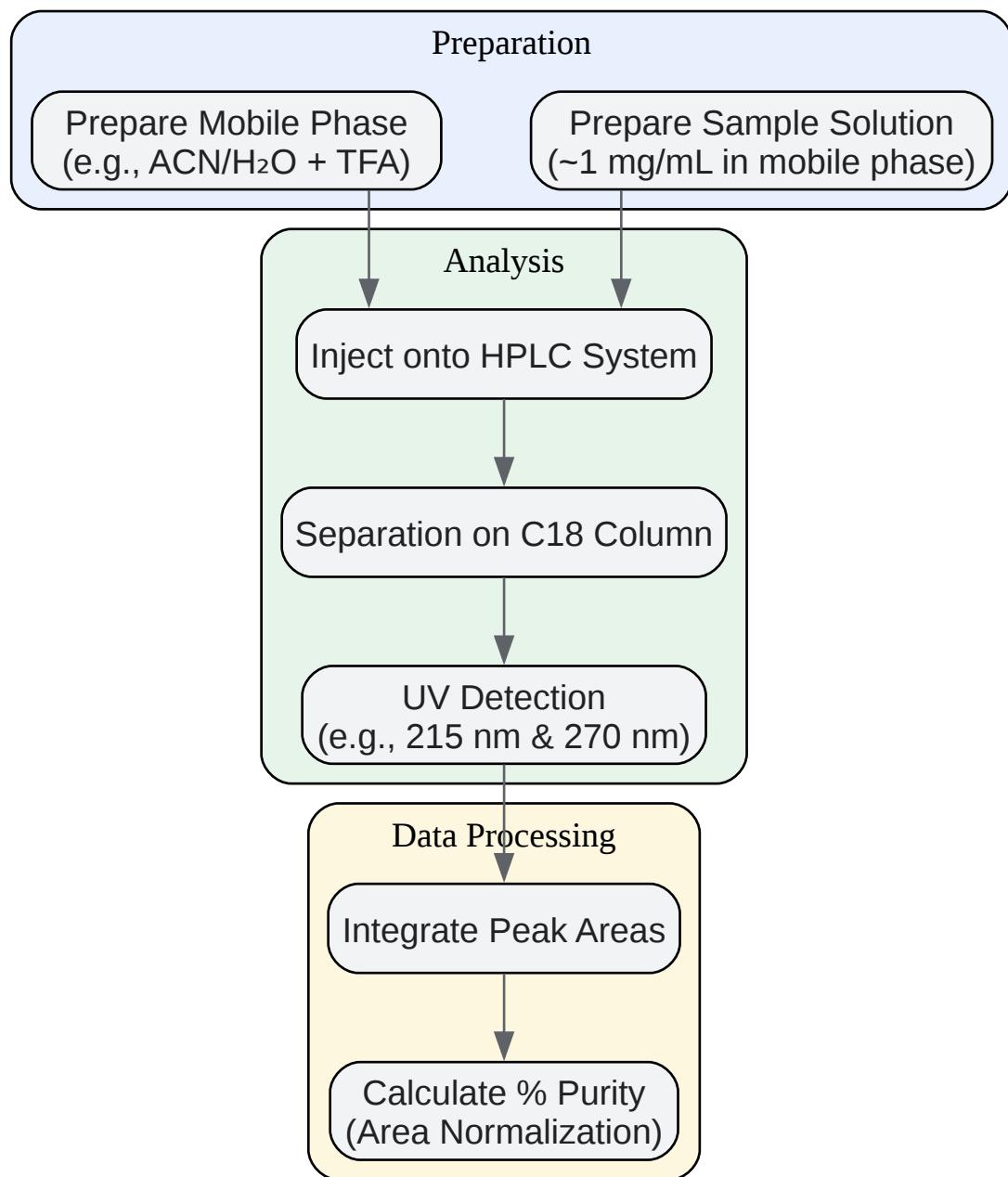
- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected protonated molecule  $[M+H]^+$  for the free base ( $C_{13}H_{13}NO$ ) is  $C_{13}H_{14}NO^+$ .
- Tandem MS (MS/MS): To induce fragmentation, select the parent ion ( $m/z$  200.11) and subject it to collision-induced dissociation (CID) to observe daughter ions.

Parameter	Expected Result (for all isomers)
Parent Ion $[M+H]^+$ (Free Base)	$m/z \approx 200.11$
Major Fragment 1	$m/z \approx 183.08$ (Loss of $NH_3$ )
Major Fragment 2	$m/z \approx 107.05$ (Benzylic cleavage, $[C_7H_7O]^+$ )
Major Fragment 3	$m/z \approx 93.06$ (Phenoxy fragment, $[C_6H_5O]^+$ )

While the primary fragments may be similar, the relative intensities of these fragments can differ between isomers, especially in more energetic fragmentation techniques like EI-GC/MS, providing another layer of characterization.<sup>[5][6]</sup>

## Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for assessing the purity of small organic molecules. It separates the main compound from any impurities, and the peak area is proportional to the concentration.

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Caption: Standard workflow for HPLC purity analysis.

- Instrumentation: An HPLC system with a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Expert Insight: The TFA acts as an ion-pairing agent, improving the peak shape of the protonated amine.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
- Gradient: A typical gradient would be:
  - 0-2 min: 10% B
  - 2-15 min: 10% to 90% B
  - 15-17 min: 90% B
  - 17-18 min: 90% to 10% B
  - 18-22 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 215 nm and 270 nm. Expert Insight: Monitoring at a low wavelength like 215 nm provides general detection for most organic compounds, while a higher wavelength near the molecule's  $\lambda_{\text{max}}$  (~270 nm for the diphenyl ether chromophore) offers more selectivity.<sup>[7]</sup>
- Injection Volume: 10  $\mu\text{L}$ .

The three isomers are expected to be well-resolved by reversed-phase HPLC due to differences in their polarity and interaction with the stationary phase.

Isomer	Expected Retention Time (RT)	Rationale	Purity Specification
Para	Lowest RT	Generally, para-substituted isomers are the most symmetric and often the least polar, leading to weaker retention on a C18 column and thus, earlier elution.	≥95%
Meta	Intermediate RT	The meta-isomer has intermediate polarity and symmetry.	≥95%
Ortho	Highest RT	The ortho-isomer is often the most polar due to potential intramolecular interactions and steric effects, leading to stronger retention and the longest retention time.	≥95%

Purity Calculation: The purity is typically calculated by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) \* 100

## Comparison with Related Marketed Drugs

The analytical principles applied to **1-(2-phenoxyphenyl)methanamine hydrochloride** are consistent with those used for quality control of marketed drugs containing similar structural motifs.

- Atomoxetine: Used for ADHD, atomoxetine is also a secondary amine with a phenoxy moiety.<sup>[8]</sup> Official monographs, such as those from the USP, describe HPLC-UV methods for

assay and impurity testing, often specifying system suitability criteria to ensure the method can separate the main compound from known impurities and degradation products.<sup>[9]</sup>

- Fesoterodine: An antimuscarinic agent, fesoterodine contains a related diphenylpropylamine core.<sup>[10]</sup> Regulatory filings for such drugs include extensive data on method validation, forced degradation studies, and characterization of reference standards to ensure the analytical methods are robust and reliable.<sup>[11]</sup>

The key takeaway is that the analytical strategy outlined in this guide—combining spectroscopic identity tests with chromatographic purity assessment—is a well-established and regulatory-accepted paradigm in the pharmaceutical industry.

## Conclusion for the Bench Scientist

For any research involving **1-(2-phenoxyphenyl)methanamine hydrochloride** or its analogs, rigorous analytical characterization is non-negotiable. Relying solely on the label of a supplier's bottle is insufficient to guarantee the integrity of your research.

- Always verify identity: Use  $^1\text{H}$  NMR to confirm the correct isomeric structure. The aromatic region is the most diagnostic.
- Always assess purity: Employ a gradient HPLC-UV method to quantify the purity and identify the presence of any significant impurities. A purity of  $\geq 95\%$  is a common minimum standard for research-grade chemicals.
- Compare isomers: Be aware that positional isomers can have different retention times and NMR spectra. If you are developing a SAR, you must be certain you are working with the intended isomer.

By implementing these self-validating protocols, researchers can proceed with confidence, knowing that their starting material is well-characterized, ensuring the validity and reproducibility of their experimental outcomes.

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